2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C10H11FN·HCl. It is a derivative of tetrahydronaphthalene, where a fluorine atom is attached to the second carbon of the naphthalene ring, and an amine group is attached to the first carbon. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Fluorination of Tetrahydronaphthalene: The synthesis of this compound typically begins with the fluorination of tetrahydronaphthalene. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The fluorinated tetrahydronaphthalene undergoes amination to introduce the amine group. This can be done using ammonia or an amine source under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Reduction reactions can be performed to reduce the fluorinated compound to its corresponding amine.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
Reduction Products: 2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom and the amine group play crucial roles in its biological activity, interacting with various receptors and enzymes in the body.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: This compound lacks the fluorine atom and has different chemical properties.
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: This compound has the fluorine atom at a different position on the naphthalene ring.
2-Fluoro-1-naphthylamine: This compound has a different structure and reactivity compared to 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
Uniqueness: this compound is unique due to its specific fluorination pattern and the presence of the amine group, which gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10H,5-6,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWCNYUTYVTJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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